3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative functionalized with a benzyl-protected carbamate group and a hexanoate ester linkage. The benzyl and benzyloxycarbonyl (Cbz) groups enhance lipophilicity, while the hexanoate spacer may influence conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C32H33NO6 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C32H33NO6/c1-22-26-17-18-28(23(2)30(26)39-31(35)27(22)20-24-12-6-3-7-13-24)38-29(34)16-10-5-11-19-33-32(36)37-21-25-14-8-4-9-15-25/h3-4,6-9,12-15,17-18H,5,10-11,16,19-21H2,1-2H3,(H,33,36) |
InChI Key |
UJYJDLYHKQOOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
-
Resorcinol derivative : 3-Benzyl-4,8-dimethylresorcinol is prepared through Friedel-Crafts alkylation of 4,8-dimethylresorcinol using benzyl bromide in the presence of AlCl₃.
-
β-Keto ester : Ethyl acetoacetate serves as the lactonization partner.
Reaction Protocol :
-
Combine 3-benzyl-4,8-dimethylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in anhydrous dichloromethane.
-
Add BF₃·Et₂O (0.1 equiv) dropwise at 0°C.
-
Stir at reflux (40°C) for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Challenges and Optimization
-
Regioselectivity : The benzyl group at position 3 directs electrophilic substitution, ensuring proper ring closure.
-
Side reactions : Over-alkylation is mitigated by controlling the stoichiometry of benzyl bromide during the Friedel-Crafts step.
Preparation of 6-{[(Benzyloxy)Carbonyl]Amino}Hexanoic Acid
The hexanoate side chain is synthesized from caprolactam via hydrolysis, followed by amine protection.
Hydrolysis of Caprolactam to 6-Aminohexanoic Acid
The patent WO2020031201A1 details an improved process for high-purity 6-aminohexanoic acid:
Key Steps :
Protection of the Amino Group
The amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Procedure :
-
Dissolve 6-aminohexanoic acid (1.0 equiv) in 10% NaOH (aq).
-
Add Cbz-Cl (1.5 equiv) and stir vigorously at 0°C for 2 hours.
-
Acidify to pH 2 with HCl, extract with ethyl acetate, and dry.
Esterification of the Coumarin Core with the Hexanoate Side Chain
The final step involves coupling the Cbz-protected hexanoic acid to the coumarin’s 7-hydroxy group.
Activation and Coupling
Activation : Convert 6-{[(benzyloxy)carbonyl]amino}hexanoic acid to its acid chloride using oxalyl chloride:
-
Reflux the acid with oxalyl chloride (3.0 equiv) in dry DCM for 3 hours.
-
Remove excess reagent under vacuum.
Esterification :
Alternative Coupling Methods
| Method | Conditions | Yield |
|---|---|---|
| DCC/DMAP | DCM, 0°C to RT, 12 hours | 60% |
| EDCl/HOBt | THF, RT, 18 hours | 58% |
Purification and Characterization
Purification Techniques
-
Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.
-
Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) as eluent.
Analytical Data
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
1H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 10H, Ar-H), 5.12 (s, 2H, Cbz-CH₂), 4.62 (t, J=6.8 Hz, 1H, NH), 2.88 (t, J=7.2 Hz, 2H, CH₂COO), 2.45 (s, 3H, CH₃), 1.65–1.25 (m, 6H, hexanoate chain).
Scale-Up Considerations and Industrial Relevance
Process Optimization
-
Solvent Recovery : Isopropanol from neutralization steps is distilled and reused.
-
Catalyst Recycling : BF₃·Et₂O is recovered via aqueous extraction.
Chemical Reactions Analysis
Common Reaction Types
This compound participates in diverse chemical reactions due to its functional groups. Key reactions include:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
-
Conditions : Aqueous or acidic environments
-
Products : Oxidized derivatives (e.g., ketones, carboxylic acids).
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
-
Conditions : Anhydrous solvents (e.g., THF, ether)
-
Products : Reduced derivatives (e.g., alcohols, amines).
Substitution
-
Reagents : Nucleophiles (e.g., amines, thiols)
-
Conditions : Polar aprotic solvents (e.g., DMF)
-
Products : Substituted derivatives via nucleophilic attack at reactive sites.
Hydrolysis
-
Reagents : Acidic (HCl) or basic (NaOH) conditions
-
Conditions : Aqueous solutions
-
Products : Cleavage of ester or carbamate linkages to yield carboxylic acids or amines.
Reaction Conditions and Reagents
A detailed comparison of reaction conditions and reagents is provided in Table 1.
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or acidic solutions | Ketones, carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (THF, ether) | Alcohols, amines |
| Substitution | Amines, thiols | Polar aprotic solvents (DMF) | Substituted derivatives |
| Hydrolysis | HCl, NaOH | Aqueous solutions | Cleaved esters/carbamates |
Table 1: Reaction types, reagents, and conditions for 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate.
Characterization Methods
The structure and purity of intermediates and final products are verified using:
-
Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR for structural confirmation.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic distribution.
Reaction Mechanism Insights
The esterification step (e.g., using DCC/DMAP) proceeds via a two-step mechanism :
-
Activation : DCC converts the carboxylic acid to an active ester.
-
Nucleophilic Attack : The amino group attacks the activated ester, forming the amide bond.
Hydrolysis under acidic conditions typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to cleavage of the ester linkage.
References EvitaChem. (2025). 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate. EvitaChem. (2025). 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate. MDPI. (2019). Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Activity.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with two synthesized derivatives described in :
(S)-Methyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate (73)
(S)-Dibenzyl (6-hydroxyhexane-1,5-diyl)dicarbamate (74)
Key similarities and differences are summarized below:
Crystallographic and Computational Insights
For example:
Biological Activity
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate, known for its structural complexity, belongs to a class of compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
- CAS Number : 374707-77-4
- Molecular Formula : C20H18O5
- Molecular Weight : 338.35 g/mol
Research indicates that compounds similar to 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in metabolic pathways, including glycogen synthase kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases and cancer. Inhibition of GSK-3β has been linked to neuroprotective effects in cellular models .
- Antioxidant Activity : Chromen derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through modulation of inflammatory cytokines and pathways, potentially benefiting conditions like arthritis and other inflammatory disorders.
In Vitro Studies
In vitro studies have demonstrated the biological activity of related compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| F389-0663 | GSK-3β Inhibition | 1.6 μM |
| Azumamide A | HDAC Inhibition | 14–67 nM |
These studies indicate that structural modifications can significantly influence potency and specificity towards biological targets .
Case Study: Neuroblastoma Cells
A notable study evaluated the effects of a structurally similar compound on neuroblastoma N2a cells. Treatment with the compound resulted in a significant increase in phosphorylated GSK-3β levels, indicating effective inhibition of the enzyme. This suggests potential applications in neurodegenerative disease models .
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds related to 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen:
- Anticancer Properties : Compounds exhibiting similar structures have been investigated for their anticancer properties, showing efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : The ability to inhibit GSK-3β is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions.
- Potential as Antioxidants : The antioxidant capacity of these compounds can help mitigate oxidative stress-related damage in cells, offering therapeutic benefits in chronic diseases.
Q & A
Basic Question: What are the recommended synthesis protocols for this compound to ensure high yield and purity?
Answer:
Synthesis should focus on protecting-group strategies and regioselective coupling. A proposed method involves:
- Step 1: Activate the coumarin core (4,8-dimethyl-2-oxochromene) with a benzyl group at the 3-position via nucleophilic substitution under anhydrous conditions .
- Step 2: Introduce the 6-{[(benzyloxy)carbonyl]amino}hexanoate moiety via esterification using DCC (dicyclohexylcarbodiimide) as a coupling agent, ensuring minimal side reactions by maintaining low temperatures (0–4°C) .
- Purification: Use column chromatography with a gradient of ethyl acetate/hexane (20–50%) and confirm purity via HPLC (≥95%) .
Basic Question: How should researchers characterize the compound’s structural integrity post-synthesis?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy: Analyze and NMR in deuterated DMSO to confirm benzyl, methyl, and ester group positions. Compare chemical shifts with computational predictions (e.g., ChemRTP’s DFT-based models) .
- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]) with a tolerance of ±2 ppm .
- FT-IR: Identify carbonyl stretches (C=O) at ~1700–1750 cm for the coumarin and ester groups .
Advanced Question: How to design experiments assessing the compound’s stability under varying pH and temperature?
Answer:
Use a factorial design with controlled variables:
- Conditions: Test pH 2–12 (buffered solutions) and temperatures (4°C, 25°C, 40°C) over 0–30 days.
- Analysis: Monitor degradation via UPLC-MS every 72 hours. For hydrolytic stability, track ester bond cleavage using NMR .
- Data Interpretation: Apply Arrhenius kinetics to predict shelf-life and identify degradation products using tandem MS/MS .
Advanced Question: What methodologies resolve contradictions in spectroscopic data (e.g., unexpected carbonyl signals)?
Answer:
- Cross-Validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and functional group assignments .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to rule out tautomeric or conformational artifacts .
- Collaborative Analysis: Engage in peer validation through platforms like the Cambridge Structural Database to resolve ambiguities .
Advanced Question: How to evaluate the compound’s environmental fate and ecotoxicological risks?
Answer:
Adopt a tiered framework inspired by Project INCHEMBIOL :
- Phase 1 (Lab): Determine octanol-water partition coefficients (log ) and photolytic degradation rates using UV-Vis spectroscopy.
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems under OECD 301 guidelines.
- Phase 3 (Ecotoxicology): Conduct acute toxicity assays on Daphnia magna and algae, calculating EC values. Use probabilistic models to extrapolate ecological risks .
Basic Question: What safety protocols are critical during handling and storage?
Answer:
- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge prevention is mandatory due to the compound’s aromatic moieties .
- Storage: Keep in amber glass vials under argon at –20°C to prevent hydrolysis. Regularly inspect containers for leaks or crystallization .
Advanced Question: How to integrate theoretical frameworks (e.g., QSAR) into studying biological activity?
Answer:
- Step 1: Build a QSAR model using descriptors like log , molar refractivity, and topological polar surface area. Validate with leave-one-out cross-validation .
- Step 2: Link activity (e.g., enzyme inhibition) to electronic properties (HOMO/LUMO gaps) via DFT. Correlate with experimental IC values from kinase assays .
- Step 3: Refine models using Bayesian neural networks to account for non-linear relationships .
Advanced Question: How to address low reproducibility in biological assay results?
Answer:
- Standardization: Pre-treat cell lines with cytochrome P450 inhibitors to minimize metabolic variability .
- Controls: Include internal standards (e.g., staurosporine for kinase assays) and triplicate runs.
- Data Analysis: Apply Grubbs’ test to identify outliers and use mixed-effects models to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
